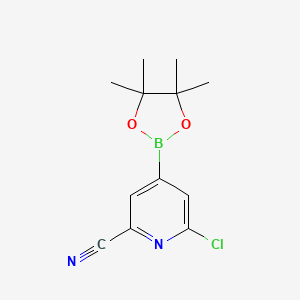

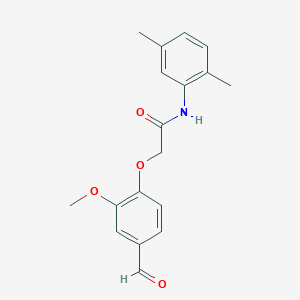

![molecular formula C18H13ClFN5S B2772333 7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine CAS No. 863458-94-0](/img/structure/B2772333.png)

7-[(4-Chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the sulfur atom connecting the chlorophenyl ring might be reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make the compound more polar and influence its solubility in different solvents .Scientific Research Applications

Molecular Structure and Supramolecular Architecture

The molecular structure of related triazolopyrimidine compounds has been analyzed in various crystal environments. For example, studies on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid have revealed intricate hydrogen-bonding interactions and diverse supramolecular architectures. These findings indicate the potential biological activity of triazolopyrimidine coordination compounds (Canfora et al., 2010).

Antimicrobial Activity

Some triazolopyrimidine derivatives have been synthesized and tested for antimicrobial activity. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were created and evaluated for their effectiveness against various microbes (El-Agrody et al., 2001).

Crystal Structures and Intermolecular Interactions

The crystal structures of various anhydrous and hydrated triazolopyrimidine derivatives have been studied, revealing significant variations in N–H···N hydrogen bonding patterns influenced by different substituents. This research offers insights into the molecular arrangement and interaction mechanisms of these compounds (Boechat et al., 2014).

Synthesis and Potential Antitumor Activity

Triazolopyrimidines have been synthesized and evaluated for their antitumor properties. For example, certain derivatives demonstrated inhibitory effects on cancer cell lines, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2009).

Anticonvulsant Potential

Some triazolopyrimidine derivatives have been synthesized using microwave-assisted methods and studied for their anticonvulsant properties. This research indicates the potential of these compounds in treating seizure disorders (Divate & Dhongade-Desai, 2014).

Serotonin Receptor Antagonism

Triazolopyrimidine derivatives have been explored for their affinity to serotonin 5-HT6 receptors, demonstrating potential as selective ligands. Such findings are valuable for developing new treatments for disorders related to serotonin regulation (Ivachtchenko et al., 2010).

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives related to triazolopyrimidines have been synthesized and tested for anti-inflammatory and analgesic effects. This suggests possible applications in pain management and inflammation treatment (Farag et al., 2012).

Unique Mechanism of Tubulin Inhibition

Triazolopyrimidines have shown a unique mechanism of inhibiting tubulin polymerization, distinct from other anticancer agents. This property could be pivotal in developing new anticancer therapies (Zhang et al., 2007).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the protein, which prevents CDK2 from carrying out its normal function in the cell cycle .

Biochemical Pathways

By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This can lead to the arrest of cell proliferation, particularly in cancer cells that rely on rapid cell division for their growth . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it is able to reach and interact with cdk2 within cells .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, due to its disruption of the cell cycle . This can lead to the death of cancer cells, which rely on rapid cell division for their growth .

properties

IUPAC Name |

7-[(4-chlorophenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJCKAGJSMEPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

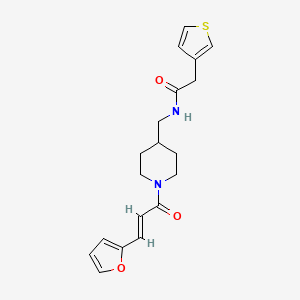

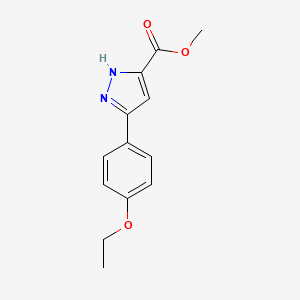

![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

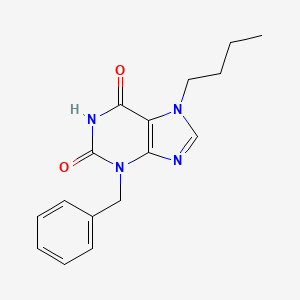

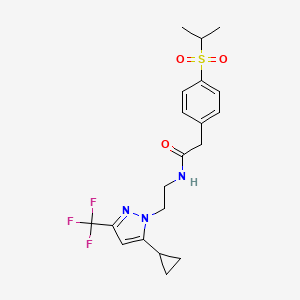

![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)

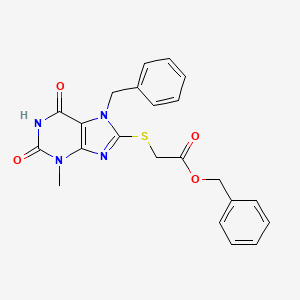

![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)

![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2772268.png)